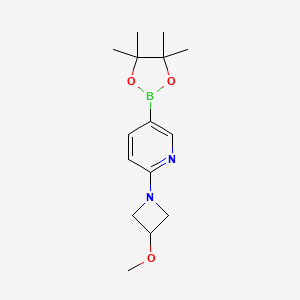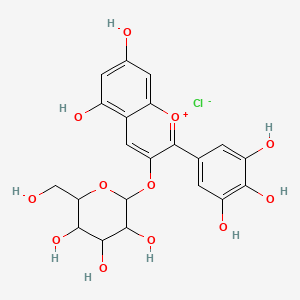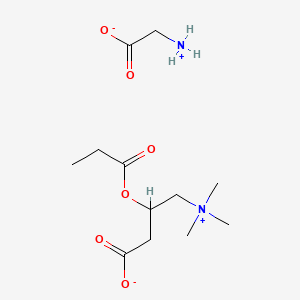![molecular formula C14H23N4O13P3 B12092388 5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)
5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) is a synthetic nucleotide analog. This compound is structurally related to cytidine triphosphate, a naturally occurring nucleotide. It is characterized by the presence of a 2-aminoethoxy group and a propynyl group attached to the cytidine moiety, which distinguishes it from its natural counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) typically involves multi-step organic synthesis. The key steps include:
Protection of the hydroxyl groups: on the cytidine molecule to prevent unwanted reactions.
Introduction of the 2-aminoethoxy group: through nucleophilic substitution reactions.
Attachment of the propynyl group: via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction.
Deprotection of the hydroxyl groups: to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of continuous flow reactors: to enhance reaction efficiency.
Implementation of purification techniques: such as chromatography and crystallization to obtain the desired product.
化学反应分析
Types of Reactions
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The propynyl group can be reduced to form saturated derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted cytidine analogs.
科学研究应用
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用机制
The compound exerts its effects by mimicking natural nucleotides and interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases. The presence of the 2-aminoethoxy and propynyl groups enhances its binding affinity and specificity for these molecular targets, leading to inhibition of nucleic acid replication and transcription.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Lacks the 2-aminoethoxy and propynyl groups.
2’,3’-Dideoxyinosine (ddI): Contains an inosine base instead of cytidine.
2’,3’-Dideoxyadenosine (ddA): Contains an adenosine base instead of cytidine.
Uniqueness
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) is unique due to the presence of the 2-aminoethoxy and propynyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, binding affinity, and specificity, making it a valuable tool in research and therapeutic applications.
属性
分子式 |
C14H23N4O13P3 |
|---|---|
分子量 |
548.27 g/mol |
IUPAC 名称 |
[[5-[4-amino-5-[3-(2-aminoethoxy)prop-1-ynyl]-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H23N4O13P3/c15-5-7-27-6-1-2-10-8-18(14(19)17-13(10)16)12-4-3-11(29-12)9-28-33(23,24)31-34(25,26)30-32(20,21)22/h8,11-12H,3-7,9,15H2,(H,23,24)(H,25,26)(H2,16,17,19)(H2,20,21,22) |
InChI 键 |
SPJUUAMRIYRHKM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)



![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)



![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)

